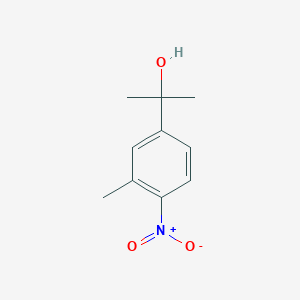

2-(3-Methyl-4-nitrophenyl)propan-2-ol

Description

Significance of Arylnitropropanols as Synthetic Precursors and Intermediate Structures in Organic Chemistry

Arylnitropropanols are a class of organic compounds that serve as highly versatile building blocks in synthetic chemistry. Their significance stems from the dual reactivity conferred by the hydroxyl (-OH) and nitro (-NO2) functional groups attached to an aryl-propanol backbone. The nitro group is one of the most powerful electron-withdrawing groups, profoundly influencing the electronic environment of the aromatic ring and adjacent functionalities. nih.govwikipedia.orgnumberanalytics.com

This electronic influence is critical; it activates the aromatic ring for nucleophilic aromatic substitution and modifies the acidity of nearby C-H bonds. wikipedia.orglkouniv.ac.in Furthermore, the nitro group itself is a synthetic linchpin, most commonly serving as a precursor to an amino group via reduction. The transformation of a nitro compound to an aniline (B41778) derivative is a fundamental step in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. numberanalytics.com

The alcohol moiety, particularly a tertiary benzylic alcohol as seen in the title compound, introduces another layer of synthetic potential. This group can participate in substitution and elimination reactions. libretexts.org The generation of a stable benzylic carbocation intermediate often facilitates these transformations. researchgate.net The strategic placement of both the nitro and alcohol groups allows for sequential or concerted reactions, making arylnitropropanols valuable intermediates for constructing polyfunctionalized molecules. Their utility is evident in the synthesis of heterocycles and as precursors for compounds with potential biological activity. researchgate.net

Overview of Scholarly Research on Phenolic Alcohol and Nitroaromatic Functional Groups

Scholarly investigation into the functional groups present in 2-(3-Methyl-4-nitrophenyl)propan-2-ol provides the foundation for understanding its chemical behavior.

Tertiary Benzylic Alcohols: The hydroxyl group in the title compound is part of a tertiary benzylic alcohol structure. This arrangement is known for its propensity to undergo SN1-type substitution reactions due to the formation of a resonance-stabilized tertiary benzylic carbocation upon protonation and loss of water. libretexts.org Research has extensively documented the reactions of such alcohols with hydrogen halides, as well as their dehydration under acidic conditions to form alkenes. libretexts.org The synthesis of tertiary benzylic alcohols is an active area of research, with numerous methods developed for their stereoselective preparation, highlighting their importance as chiral building blocks in natural product and pharmaceutical synthesis. acs.org

Nitroaromatic Functional Groups: Nitroaromatic compounds are a cornerstone of industrial and laboratory synthesis. nih.gov The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution (e.g., Friedel-Crafts reactions), directing incoming electrophiles to the meta position. lkouniv.ac.in Conversely, this property facilitates nucleophilic aromatic substitution, particularly when the nitro group is ortho or para to a good leaving group. wikipedia.org The most significant reaction of the aromatic nitro group is its reduction to an amine (R-NH2), which can be achieved with a variety of reagents, such as metals in acidic media (e.g., Sn, HCl) or catalytic hydrogenation. This transformation is fundamental to the production of anilines, which are precursors to a vast array of chemical products, including sulfa drugs and antioxidants. numberanalytics.com

Conceptual Framework for Investigating the Reactivity and Transformations of this compound

While specific experimental data on this compound is scarce in publicly available literature, a conceptual framework for its reactivity can be constructed based on established chemical principles. uni.lu The molecule's reactivity is dictated by the interplay of its tertiary benzylic alcohol, the nitro group, and the methyl group on the aromatic ring.

The primary sites of reactivity are the hydroxyl group and the nitro group. The tertiary alcohol can be targeted for elimination or substitution reactions. Acid-catalyzed dehydration, for instance, would be expected to proceed via an E1 mechanism to form the corresponding propene derivative, 2-(3-methyl-4-nitrophenyl)propene. libretexts.org The nitro group is a prime candidate for reduction to an amine, which would fundamentally alter the electronic properties of the aromatic ring, transforming the substituent from strongly deactivating to strongly activating.

Electrophilic aromatic substitution on the starting molecule would be disfavored due to the deactivating effect of the nitro group. If forced, substitution would likely occur at the position ortho to the methyl group and meta to the nitro group. Conversely, after reduction of the nitro group to an amine, the resulting aniline derivative would be highly activated towards electrophilic substitution, with the amino and methyl groups directing incoming electrophiles.

Below are the predicted physicochemical properties and potential transformations of the compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H13NO3 | uni.lu |

| Molecular Weight | 195.21 g/mol | Calculated |

| Monoisotopic Mass | 195.08954 Da | uni.lu |

| Predicted XlogP | 1.8 | uni.lu |

| Reaction Type | Typical Reagents | Expected Product |

|---|---|---|

| Nitro Group Reduction | H2, Pd/C or Sn/HCl | 2-(4-Amino-3-methylphenyl)propan-2-ol |

| Dehydration (Elimination) | H2SO4, heat | 2-(3-Methyl-4-nitrophenyl)propene |

| Substitution of Hydroxyl | Conc. HBr | 2-(2-Bromo-2-propyl)-6-methyl-1-nitrobenzene |

Research Gaps and Future Directions in the Study of Complex Functionalized Propanol (B110389) Derivatives

The study of complex functionalized propanol derivatives, such as this compound, is an evolving field with several identifiable research gaps and promising future directions.

Research Gaps:

Fundamental Characterization: For many specific derivatives like the title compound, there is a lack of comprehensive experimental data. uni.lu This includes detailed spectroscopic analysis (NMR, IR, MS), single-crystal X-ray diffraction data, and thorough investigation of physicochemical properties.

Synthetic Methodology: Efficient, stereoselective, and scalable synthetic routes to complex propanol derivatives are often underdeveloped. New catalytic methods are needed to introduce functionality with high precision.

Reactivity Profiling: A systematic exploration of the reactivity of these polyfunctional molecules is often missing. Understanding the chemoselectivity—how to make one functional group react in the presence of others—is a significant challenge.

Future Directions:

Catalysis and Method Development: A major thrust of future research will likely involve the application of modern catalytic methods, including transition-metal catalysis and organocatalysis, for the synthesis and transformation of these derivatives. mdpi.com This could enable the creation of libraries of related compounds for screening purposes.

Computational Chemistry: The use of computational tools, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, predict reactivity, and guide experimental design. nih.gov This approach can accelerate the discovery process by prioritizing promising synthetic targets and reaction conditions.

Medicinal and Materials Science Applications: Functionalized propanols and their downstream products are attractive scaffolds for medicinal chemistry and materials science. Future work could focus on designing and synthesizing derivatives with specific biological activities (e.g., as enzyme inhibitors or receptor modulators) or unique material properties (e.g., for polymers or nonlinear optics). The development of novel proline derivatives and fluconazole (B54011) analogs demonstrates the potential for creating highly functionalized molecules with significant practical applications. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methyl-4-nitrophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7-6-8(10(2,3)12)4-5-9(7)11(13)14/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGYGZSSLSVNJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for 2 3 Methyl 4 Nitrophenyl Propan 2 Ol

Classical Reduction Pathways for Carbonyl Precursors

A primary and direct route to 2-(3-methyl-4-nitrophenyl)propan-2-ol involves the reduction of its corresponding ketone precursor, 2-(3-methyl-4-nitrophenyl)propan-2-one. This transformation can be effectively carried out using several well-established reduction techniques.

Hydride-Mediated Reduction of 2-(3-Methyl-4-nitrophenyl)propan-2-one

The reduction of a ketone to a tertiary alcohol is a fundamental transformation in organic synthesis, often accomplished with high efficiency using hydride reagents. For the synthesis of 2-(4-nitrophenyl)propan-2-ol, a structurally analogous compound, common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reactions are typically conducted in an inert solvent such as tetrahydrofuran (B95107) (THF) or ethanol (B145695) under controlled temperature conditions to manage the exothermic nature of the reaction and prevent unwanted side reactions. The choice of hydride reagent can be critical, with LiAlH₄ being a more powerful reducing agent than NaBH₄, capable of reducing a wider range of functional groups.

| Reagent | Solvent | Temperature | Notes |

| Sodium Borohydride (NaBH₄) | Ethanol, Methanol | 0°C to room temperature | Milder reducing agent, generally selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0°C to reflux | Potent reducing agent, reacts violently with protic solvents. |

Heterogeneous and Homogeneous Catalytic Hydrogenation Approaches

Catalytic hydrogenation presents an alternative method for the reduction of the carbonyl group in 2-(3-methyl-4-nitrophenyl)propan-2-one. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. A significant consideration in this approach is the potential for the simultaneous reduction of the nitro group. The selective hydrogenation of a carbonyl group in the presence of a nitro group can be challenging.

However, palladium-based catalysts, such as palladium on carbon (Pd/C), are commonly employed for the reduction of nitro groups to amines. mdpi.commit.edu Achieving selectivity for the carbonyl reduction would likely require careful selection of the catalyst and optimization of reaction conditions, such as pressure, temperature, and solvent. mit.edursc.orgacs.org For instance, certain catalysts and conditions might favor the reduction of the nitro group, leading to the formation of 2-(4-amino-3-methylphenyl)propan-2-ol. Conversely, conditions could potentially be fine-tuned to favor the reduction of the ketone.

Advanced Convergent and Divergent Synthetic Strategies

Beyond the direct reduction of a ketone precursor, more elaborate synthetic strategies can be employed to construct the this compound scaffold. These methods often involve the formation of key carbon-carbon or carbon-heteroatom bonds at strategic points in the synthesis.

Cross-Coupling Reactions Leading to the Aryl-Propanol Scaffold

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org In the context of synthesizing the target molecule, a cross-coupling strategy could involve the reaction of an appropriate aryl halide or triflate with an organometallic reagent containing the propan-2-ol moiety. For instance, a suitably protected 2-halophenyl derivative could be coupled with a propan-2-ol-derived organometallic species.

Recent advancements have also demonstrated the utility of Pd-catalyzed C-O cross-coupling reactions of aryl halides with alcohols. sigmaaldrich.comnih.gov These reactions, often employing specialized phosphine (B1218219) ligands like BrettPhos, can be effective for forming aryl ether linkages. sigmaaldrich.com While not directly forming the aryl-propanol C-C bond, this methodology highlights the versatility of cross-coupling in constructing complex aromatic structures.

| Catalyst System | Coupling Partners | Key Features |

| Palladium/Phosphine Ligand | Aryl Halide/Triflate + Organometallic Reagent | Forms a C-C bond, building the core scaffold. |

| Palladium/BrettPhos | Aryl Halide + Alcohol | Forms a C-O bond, useful for related ether synthesis. sigmaaldrich.com |

Epoxide Ring-Opening Reactions in the Context of Propanol (B110389) Moiety Formation

The formation of the propan-2-ol moiety can be achieved through the ring-opening of an epoxide. openstax.org This reaction is a versatile method for introducing a hydroxyl group and a new substituent in a stereocontrolled manner. openstax.orgbyjus.com The ring-opening can be catalyzed by either acid or base. byjus.comlibretexts.orgjsynthchem.com In a basic medium, the nucleophile attacks the less sterically hindered carbon of the epoxide in an Sₙ2-type reaction. openstax.orglibretexts.org In an acidic environment, the regioselectivity depends on the substitution pattern of the epoxide, with attack often occurring at the more substituted carbon, proceeding through a mechanism with partial Sₙ1 character. openstax.orgbyjus.com

For the synthesis of this compound, a potential strategy could involve the reaction of a Grignard reagent derived from a 3-methyl-4-nitrophenyl halide with an appropriate epoxide, such as 1,2-epoxypropane. The nucleophilic attack of the Grignard reagent on the epoxide ring would lead to the formation of the desired propan-2-ol structure. openstax.org

Derivatization from Selectively Functionalized Nitroaromatic Precursors

An alternative approach involves starting with a pre-functionalized nitroaromatic compound and subsequently introducing the 2-hydroxyprop-2-yl group. The synthesis of nitroaromatic compounds is often achieved through electrophilic nitration of an aromatic precursor using a mixture of nitric acid and sulfuric acid. nih.gov The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of the incoming nitro group. stackexchange.com

Starting with a compound like 3-methyl-4-nitrobenzoic acid or a related derivative, a multi-step synthesis could be envisioned. For example, the carboxylic acid could be converted to an acid chloride, followed by reaction with an organocadmium or organocuprate reagent to form the corresponding ketone, 2-(3-methyl-4-nitrophenyl)propan-2-one. This ketone could then be subjected to reduction as described in section 2.1.1. Alternatively, a Friedel-Crafts acylation of a suitably substituted aromatic precursor could also be a viable route to the ketone intermediate.

Development of Regioselective and Chemoselective Synthetic Routes

The synthesis of this compound presents a significant challenge in controlling the precise arrangement of functional groups on the aromatic ring. The development of regioselective and chemoselective routes is paramount to achieving a high yield of the desired product while minimizing the formation of unwanted isomers and byproducts. Two primary strategic pathways can be envisioned: the nitration of a pre-formed alcohol or the construction of the alcohol side-chain on a pre-nitrated aromatic scaffold.

One potential route involves the direct nitration of 2-(3-methylphenyl)propan-2-ol. In this electrophilic aromatic substitution reaction, the directing effects of the existing substituents—the methyl group and the 2-hydroxyprop-2-yl group—are crucial in determining the position of the incoming nitro group. Both are ortho-, para-directing groups. However, the steric hindrance from the bulky 2-hydroxyprop-2-yl group may influence the regiochemical outcome. Achieving high regioselectivity for the desired 4-nitro isomer would likely require careful optimization of reaction conditions, including the choice of nitrating agent and reaction temperature.

A second, and potentially more controlled, approach involves a multi-step synthesis starting from a commercially available substituted toluene. This pathway would begin with the regioselective nitration of a suitable precursor, followed by the introduction of the propan-2-ol side chain. For instance, the Friedel-Crafts acylation of 3-nitrotoluene (B166867) could yield 3-methyl-4-nitroacetophenone. However, a significant challenge in this approach is that Friedel-Crafts reactions are often inefficient with strongly deactivated aromatic rings, such as those bearing a nitro group.

An alternative within this second strategy would be to first perform a Friedel-Crafts acylation on a more reactive precursor, followed by nitration, and finally the formation of the tertiary alcohol. For instance, acylation of a protected 3-methylphenol could be followed by nitration, deprotection, and then a Grignard reaction.

A more direct route to the tertiary alcohol from a ketone precursor involves the use of organometallic reagents. The synthesis of 3-methyl-4-nitroacetophenone as a key intermediate would be followed by a Grignard reaction with a methylmagnesium halide (e.g., CH₃MgBr) to form the desired this compound. This nucleophilic addition to the ketone's carbonyl group is a classic and effective method for creating tertiary alcohols. The chemoselectivity of this step is generally high, as the Grignard reagent will preferentially attack the electrophilic carbonyl carbon.

A comparison of these potential synthetic routes is summarized in the table below:

| Route | Starting Material | Key Steps | Regioselectivity Challenge | Chemoselectivity Challenge |

| 1 | 2-(3-methylphenyl)propan-2-ol | Nitration | Controlling the position of the nitro group to the 4-position. | Potential for oxidation of the alcohol or other side reactions under harsh nitrating conditions. |

| 2a | 3-nitrotoluene | Friedel-Crafts Acylation, Grignard Reaction | Achieving acylation at the desired position on a deactivated ring. | The nitro group can interfere with the Grignard reagent. |

| 2b | 3-methyl-4-nitroacetophenone | Grignard Reaction | N/A for this step, but depends on the synthesis of the starting ketone. | Generally high for the Grignard addition to the ketone. |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. These principles can be applied to various aspects of the synthetic routes discussed above.

Atom Economy and Waste Prevention: Traditional nitration reactions often use a large excess of strong acids like sulfuric acid, leading to significant acid waste. nih.gov Green approaches focus on using alternative nitrating agents that are more atom-economical and produce less waste. numberanalytics.com For instance, the use of solid acid catalysts or milder nitrating agents could reduce the environmental impact. researchgate.net

Safer Solvents and Reagents: The use of hazardous solvents is a major concern in chemical synthesis. Green chemistry encourages the use of safer alternatives. For example, in the Grignard reaction, which typically uses ethereal solvents like diethyl ether or tetrahydrofuran, exploring the use of less volatile and less flammable solvents would be a green improvement. Additionally, replacing hazardous reagents with safer alternatives is a key principle.

Catalysis: The use of catalytic methods is a cornerstone of green chemistry. In the context of nitration, employing recyclable solid acid catalysts, such as zeolites, can offer enhanced regioselectivity and reduce the amount of corrosive acid waste. researchgate.net For the potential oxidation of a benzylic C-H bond to form a ketone intermediate, the use of environmentally benign oxidants and catalytic systems is a greener alternative to stoichiometric heavy metal oxidants. nih.govmdpi.com

Energy Efficiency: The energy requirements for chemical reactions should be minimized. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. The use of alternative energy sources, such as microwave irradiation or photochemical methods, can sometimes accelerate reactions and reduce energy consumption compared to conventional heating. researchgate.netmjcce.org.mk

The following table summarizes the potential application of green chemistry principles to the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Prevention | Designing synthetic routes that minimize waste generation. | Reduced environmental impact and disposal costs. |

| Atom Economy | Using nitrating agents that incorporate a higher percentage of the reactant atoms into the final product. | Increased efficiency and reduced raw material consumption. |

| Less Hazardous Chemical Syntheses | Employing milder and more selective nitrating agents and avoiding highly corrosive acid mixtures. | Improved safety for workers and reduced environmental pollution. |

| Designing Safer Chemicals | N/A (Focus is on the synthesis of a specific compound) | N/A |

| Safer Solvents and Auxiliaries | Replacing volatile and flammable organic solvents with greener alternatives (e.g., ionic liquids, supercritical fluids, or water where possible). | Reduced air pollution and fire hazards. |

| Design for Energy Efficiency | Utilizing microwave-assisted or photochemical reactions to reduce reaction times and energy consumption. researchgate.netmjcce.org.mk | Lower energy costs and a smaller carbon footprint. |

| Use of Renewable Feedstocks | N/A (Starting materials are typically derived from petrochemical sources) | N/A |

| Reduce Derivatives | Designing synthetic routes that avoid the need for protecting groups, thus reducing the number of steps and waste. | Simplified reaction schemes and improved overall yield. |

| Catalysis | Employing recyclable solid acid catalysts for nitration or efficient catalysts for C-H activation. researchgate.netnih.gov | Increased reaction rates, improved selectivity, and easier product purification. |

| Design for Degradation | N/A (Focus is on the synthesis of a specific compound) | N/A |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control reaction conditions and prevent the formation of byproducts. | Improved process control and reduced waste. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases. | Enhanced laboratory and industrial safety. |

By integrating these green chemistry principles, the synthesis of this compound can be approached in a manner that is not only chemically efficient but also environmentally responsible.

Reaction Chemistry and Transformational Pathways of 2 3 Methyl 4 Nitrophenyl Propan 2 Ol

Chemical Transformations Involving the Tertiary Hydroxyl Group

The tertiary alcohol moiety is a key site for chemical modification, participating in reactions such as oxidation, nucleophilic substitution, and dehydration.

The oxidation of alcohols is a fundamental process for synthesizing carbonyl compounds. However, the structural nature of 2-(3-methyl-4-nitrophenyl)propan-2-ol as a tertiary alcohol imposes significant limitations on this transformation. For an alcohol to be oxidized to a ketone or aldehyde, the carbon atom bearing the hydroxyl group (the carbinol carbon) must have at least one hydrogen atom attached. In tertiary alcohols, this carbon is bonded to three other carbon atoms, and thus, lacks a hydrogen atom to be removed during the oxidation process.

Consequently, this compound is resistant to direct oxidation to a carbonyl compound under standard conditions using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Attempting such reactions under harsh conditions would likely lead to the cleavage of carbon-carbon bonds and degradation of the molecule rather than the formation of a ketone.

Tertiary alcohols are capable of undergoing nucleophilic substitution reactions, typically proceeding through an Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism. This pathway involves the formation of a carbocation intermediate. The reaction of this compound with a strong acid (e.g., HBr or HCl) initiates the process.

The mechanism involves two key steps:

Protonation and Formation of a Carbocation: The hydroxyl group is first protonated by the acid to form a good leaving group, water. The subsequent departure of the water molecule results in the formation of a relatively stable tertiary benzylic carbocation.

Nucleophilic Attack: A nucleophile (e.g., a halide ion like Br⁻) then attacks the electrophilic carbocation, forming the final substitution product.

For instance, the reaction with hydrobromic acid would yield 2-(2-bromo-3-methyl-4-nitrophenyl)propane. The stability of the tertiary carbocation intermediate is crucial for this reaction to proceed. learncbse.in

The acid-catalyzed dehydration of tertiary alcohols is a common method for synthesizing alkenes. learncbse.inlibretexts.org Similar to Sₙ1 reactions, the mechanism begins with the protonation of the hydroxyl group, followed by the loss of a water molecule to generate a tertiary carbocation. libretexts.org Instead of being attacked by a nucleophile, a base (such as the conjugate base of the acid catalyst or a water molecule) abstracts a proton from a carbon atom adjacent to the positively charged carbon. libretexts.org

In the case of this compound, the abstraction of a proton from one of the adjacent methyl groups leads to the formation of a double bond, yielding the alkene product, 1-methyl-2-(prop-1-en-2-yl)-4-nitrobenzene. This elimination reaction is often favored over substitution, particularly at higher temperatures. learncbse.inlibretexts.org

Reductive and Oxidative Manipulations of the Nitroaromatic Moiety

The nitro group and the methyl group on the aromatic ring provide additional sites for chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The reduction of an aromatic nitro group to a primary amino group (an aniline (B41778) derivative) is one of the most significant transformations in organic synthesis. wikipedia.orgresearchgate.net This reaction can be achieved with high selectivity, leaving the tertiary alcohol functionality intact. A wide variety of reagents and conditions can be employed for this purpose. wikipedia.orggoogle.com

Common methods for the reduction of the nitro group in this compound to produce 4-amino-2-(propan-2-yl)phenol include:

Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org This method is known for its high efficiency and clean reaction profiles.

Metal-Acid Systems: Classic methods include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., hydrochloric acid). wikipedia.org

Other Reducing Agents: A variety of other reagents can be used, such as sodium hydrosulfite (Na₂S₂O₄), tin(II) chloride (SnCl₂), or trichlorosilane (B8805176) (HSiCl₃) in the presence of an organic base. wikipedia.orggoogle.com

The choice of reducing agent can be tailored based on the presence of other functional groups and desired reaction conditions.

| Reagent/System | Typical Conditions | Product | Reference |

|---|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | Methanol or Ethanol (B145695) solvent, room temperature | 4-amino-2-(propan-2-yl)phenol | wikipedia.org |

| Iron (Fe) / Hydrochloric Acid (HCl) | Reflux in aqueous ethanol | 4-amino-2-(propan-2-yl)phenol | wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, room temperature or gentle heating | 4-amino-2-(propan-2-yl)phenol | wikipedia.org |

| Trichlorosilane (HSiCl₃) / Organic Base | Acetonitrile solvent, 0-15°C | 4-amino-2-(propan-2-yl)phenol | google.com |

The aromatic portion of the molecule contains a methyl group that can be susceptible to oxidation, although this often requires vigorous reaction conditions. The electron-withdrawing nitro group deactivates the aromatic ring, making it less prone to oxidative degradation, but the benzylic position of the methyl group is activated towards oxidation.

Strong oxidizing agents, such as hot, alkaline potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic solution, can potentially oxidize the methyl group to a carboxylic acid. This transformation would yield 2-(3-carboxy-4-nitrophenyl)propan-2-ol. However, the harsh conditions required for this reaction may also lead to side reactions or degradation of the tertiary alcohol moiety. Therefore, careful control of reaction parameters would be essential to achieve the desired transformation selectively.

Photochemical Reactivity and Induced Transformations

The presence of a nitroaromatic chromophore in this compound renders it susceptible to photochemical transformations. The absorption of light energy can elevate the molecule to an excited state, initiating a cascade of reactions that lead to various products. These pathways are of significant interest for their potential applications in areas such as photoremovable protecting groups and the environmental fate of nitroaromatic compounds.

Photo-Retro-Aldol Type Reactions and Related Photodegradation Pathways

While direct studies on this compound are not extensively documented in publicly available literature, the photochemical behavior of structurally related p-nitrobenzyl alcohols suggests the potential for specific degradation pathways. The photochemistry of meta- and para-nitrobenzyl alcohols in aqueous solutions is known to proceed via an intramolecular photoredox pathway, leading to the reduction of the nitro group and oxidation of the benzylic alcohol. cdnsciencepub.com

For tertiary alcohols like this compound, a plausible photochemical transformation is a photo-retro-aldol type reaction . This process would involve the cleavage of the carbon-carbon bond between the aromatic ring and the tertiary carbon atom bearing the hydroxyl group. Upon photoexcitation, the nitroaromatic moiety can facilitate the fragmentation, leading to the formation of 3-methyl-4-nitrotoluene and acetone. This type of reaction is a photochemical analog of the well-known retro-aldol reaction in ground-state chemistry.

The general mechanism for such a photodegradation can be conceptualized as follows:

Photoexcitation: The molecule absorbs a photon, promoting an electron to a higher energy orbital, typically forming an excited singlet state.

Intersystem Crossing: The excited singlet state may undergo intersystem crossing to a more stable triplet state.

Intramolecular Electron Transfer/Hydrogen Abstraction: The excited nitroaromatic group, being highly electrophilic, can abstract a hydrogen atom or induce an electron transfer from the propan-2-ol substituent.

Fragmentation: This initial step weakens the C-C bond, leading to fragmentation into radical or ionic intermediates, which then rearrange to form the final stable products.

The expected primary products from a photo-retro-aldol type cleavage of this compound are detailed in the table below.

| Reactant | Photochemical Reaction Type | Primary Products |

| This compound | Photo-retro-aldol type cleavage | 3-Methyl-4-nitrotoluene |

| Acetone |

This table outlines the predicted products based on analogous photochemical reactions.

Influence of Wavelength and Reaction Conditions on Photochemical Pathways

The efficiency and outcome of photochemical reactions are critically dependent on the wavelength of irradiation and the surrounding reaction conditions. For nitroaromatic compounds, the wavelength of light used for excitation can influence which electronic transition is induced (e.g., n-π* vs. π-π*), which in turn can affect the reactivity of the excited state.

The photolysis of o-nitrobenzyl derivatives, for instance, shows that the quantum yield of the reaction can be wavelength-dependent, suggesting the involvement of higher excited states in some cases. upenn.edu While this compound is a para-nitro compound, similar principles may apply. Shorter wavelengths (higher energy) might open up additional reaction channels or increase the efficiency of the primary photochemical process.

Reaction conditions such as the solvent, pH, and presence of oxygen also play a pivotal role. The photochemistry of some p-nitrobenzyl alcohols is notably enhanced in aqueous solutions compared to organic solvents, indicating the participation of water in the reaction mechanism. cdnsciencepub.com The pH of the medium can also be critical, with some reactions being catalyzed by acid or base. cdnsciencepub.com For instance, hydroxide (B78521) ion catalysis has been observed for para-substituted nitrobenzyl derivatives. cdnsciencepub.com The presence of oxygen can either quench the excited triplet state, thus inhibiting the reaction, or participate in the reaction to form oxidation products.

The table below summarizes the potential influence of various parameters on the photochemical pathways of this compound, based on studies of related compounds.

| Parameter | Potential Influence | Rationale based on Analogous Systems |

| Wavelength | May affect quantum yield and product distribution. | Shorter wavelengths can access higher excited states, potentially altering reaction pathways. upenn.edu |

| Solvent | Reaction efficiency may be higher in aqueous media. | Water can participate in the reaction mechanism of nitrobenzyl alcohols. cdnsciencepub.com |

| pH | Potential for acid or base catalysis. | Hydroxide ion catalysis is observed for some p-nitrobenzyl compounds. cdnsciencepub.com |

| Oxygen | Can quench the reaction or lead to photooxidation products. | Oxygen is a known quencher of triplet excited states. |

This interactive table illustrates how different reaction conditions could modulate the photochemical behavior of the target compound.

Mechanistic Investigations of Complex Reaction Systems

Delving into the mechanisms of chemical reactions provides a deeper understanding of the factors that control product formation and reaction efficiency. For a molecule like this compound, mechanistic studies are crucial for optimizing its synthesis and predicting its behavior in various chemical environments.

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Kinetic studies, which measure the rate of a reaction under varying conditions, are fundamental to elucidating reaction mechanisms. For the photochemical reactions of this compound, determining the quantum yield (the number of molecules reacted per photon absorbed) would provide a measure of the reaction's efficiency.

Isotopic labeling is another powerful tool for probing reaction mechanisms. By replacing an atom in the molecule with one of its heavier isotopes (e.g., hydrogen with deuterium), one can determine if the bond to that atom is broken in the rate-determining step of the reaction. This is known as the kinetic isotope effect (KIE). For example, in the photolysis of o-nitrobenzyl alcohol derivatives, a strong KIE is observed at the benzylic center, indicating that the cleavage of the C-H bond at this position is a key step in the reaction mechanism. upenn.edu A similar study on this compound, by deuterating the methyl groups of the propan-2-ol moiety, could reveal the importance of C-H bond cleavage in its photochemical degradation.

Analysis of Main Reactions Versus Side Reactions in Multi-Step Syntheses

The synthesis of this compound, like many multi-step organic syntheses, is likely to be accompanied by the formation of side products. A thorough analysis of these side reactions is essential for optimizing the yield and purity of the desired product.

A plausible synthetic route to this compound would involve the Grignard reaction of a suitable ester of 3-methyl-4-nitrobenzoic acid with methylmagnesium bromide.

Main Reaction: 3-Methyl-4-nitrobenzoic acid ester + 2 CH₃MgBr → this compound

However, several side reactions could occur:

Reduction of the nitro group: The Grignard reagent can act as a reducing agent, potentially reducing the nitro group to a nitroso, hydroxylamino, or amino group.

Enolization of the ester: If the ester has α-hydrogens, the Grignard reagent can act as a base, leading to enolization and reducing the yield of the tertiary alcohol.

Formation of byproducts from impurities: Impurities in the starting materials or reagents can lead to the formation of unexpected side products.

Careful control of reaction conditions, such as temperature, reaction time, and the stoichiometry of the reagents, is crucial to minimize these side reactions. The purification of the final product, often through techniques like column chromatography, is necessary to remove any impurities.

The table below outlines potential main and side reactions in a hypothetical synthesis of this compound.

| Reaction Type | Reactants | Products | Conditions to Minimize Side Reactions |

| Main Reaction | 3-Methyl-4-nitrobenzoic acid ester, Methylmagnesium bromide | This compound | Low temperature, slow addition of Grignard reagent |

| Side Reaction 1 | 3-Methyl-4-nitrobenzoic acid ester, Methylmagnesium bromide | Products with reduced nitro group | Use of excess Grignard reagent at low temperature |

| Side Reaction 2 | 3-Methyl-4-nitrobenzoic acid ester (with α-hydrogens), Methylmagnesium bromide | Enolate of the ester | Use of an ester without α-hydrogens if possible |

This interactive data table highlights the importance of reaction control in directing the outcome of a multi-step synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive Assignment of Proton and Carbon Resonances

Experimental ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 2-(3-Methyl-4-nitrophenyl)propan-2-ol, are not available in the public domain. Such data would be essential for the unambiguous assignment of all proton and carbon resonances in the molecule, confirming the connectivity of the atoms within the 3-methyl-4-nitrophenyl ring and the propan-2-ol substituent.

Two-Dimensional NMR Techniques for Connectivity and Conformation

Information from two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is not available. These techniques would be necessary to establish detailed connectivity between protons and carbons and to provide insights into the spatial arrangement and conformation of the molecule.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

Published FT-IR spectra for this compound could not be located. An experimental FT-IR spectrum would reveal characteristic absorption bands corresponding to the vibrational modes of its functional groups, including the O-H stretch of the alcohol, the C-H stretches of the methyl and aromatic groups, the asymmetric and symmetric stretches of the nitro (NO₂) group, and C=C stretching vibrations of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Experimental UV-Vis absorption data for this compound is not available. A UV-Vis spectrum would characterize the electronic transitions within the molecule, particularly the π → π* transitions associated with the nitrated aromatic ring, providing information on the compound's chromophores.

Investigation of Electronic Absorption Properties and Solvatochromic Effects

The electronic absorption properties of this compound, which are dictated by the electronic transitions within the molecule, can be investigated using UV-Visible spectrophotometry. The presence of the nitrophenyl chromophore is expected to result in characteristic absorption bands in the UV-Vis spectrum. The nitro group, being a strong electron-withdrawing group, and the methyl group, an electron-donating group, on the aromatic ring, along with the tertiary alcohol group, will influence the energy of the π → π* and n → π* transitions.

Solvatochromism, the change in the position of absorption bands with a change in solvent polarity, provides insight into the electronic ground and excited states of a molecule. While no specific studies on the solvatochromic effects of this compound have been found, a study on the related compound 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol demonstrated low-energy absorption, indicating a low band gap. researchgate.net For this compound, it is anticipated that polar solvents would interact differently with the ground and excited states, leading to shifts in the absorption maxima. A comprehensive study would involve measuring the UV-Vis spectra in a range of solvents with varying polarities.

Table 1: Expected Solvatochromic Effects on this compound

| Solvent | Polarity (ET(30) in kcal/mol) | Expected Shift in λmax |

|---|---|---|

| n-Hexane | 31.0 | Baseline |

| Dichloromethane | 40.7 | Bathochromic or Hypsochromic |

| Acetone | 42.2 | Bathochromic or Hypsochromic |

| Ethanol (B145695) | 51.9 | Bathochromic or Hypsochromic |

| Water | 63.1 | Bathochromic or Hypsochromic |

Note: This table is predictive and not based on experimental data for the target compound.

Spectroscopic Monitoring of Reaction Progress and Degradation

Spectroscopic methods such as UV-Vis, FTIR, and NMR are invaluable for monitoring the progress of chemical reactions and the degradation of compounds. For this compound, these techniques could be used to track its formation during synthesis or its decomposition under various conditions (e.g., photolytic, thermal, or chemical degradation).

For instance, in a study on the degradation of the related compound 3-methyl-4-nitrophenol, HPLC and GC-MS were employed to identify and quantify the degradation products. nih.govresearchgate.netsemanticscholar.org A similar approach could be applied to this compound. The disappearance of the starting material's characteristic spectroscopic signals and the appearance of new signals corresponding to degradation products would allow for the determination of reaction kinetics and degradation pathways.

Mass Spectrometry (MS) for Fragmentation Analysis and Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₀H₁₃NO₃), the predicted monoisotopic mass is 195.08954 Da. uni.lu An experimental HRMS measurement would be expected to confirm this mass with a high degree of accuracy, typically within a few parts per million (ppm), thus confirming its molecular formula.

Tandem Mass Spectrometry for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting fragment ions. This technique provides detailed structural information. While no experimental tandem mass spectrometry data for this compound is available, predicted collision cross-section values for various adducts have been calculated. uni.lu

The fragmentation of the molecular ion of this compound would likely involve the loss of small neutral molecules such as water (H₂O) from the tertiary alcohol group, or the loss of a methyl radical (•CH₃). The fragmentation pattern would provide a unique fingerprint for the compound and help to confirm the connectivity of its atoms. For comparison, the fragmentation of 2-methylpropan-2-ol shows a very unstable molecular ion, with the base peak corresponding to the loss of a methyl group. docbrown.info

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 196.09682 | 139.9 |

| [M+Na]⁺ | 218.07876 | 147.6 |

| [M-H]⁻ | 194.08226 | 143.0 |

| [M+NH₄]⁺ | 213.12336 | 158.4 |

| [M+K]⁺ | 234.05270 | 141.8 |

Data sourced from PubChem. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions of this compound in the solid state.

Currently, there are no published crystal structures for this compound. For a structurally related compound, 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, X-ray diffraction analysis revealed details of its molecular packing and hydrogen bonding interactions. researchgate.netnih.gov A similar analysis for this compound would be necessary to unequivocally establish its solid-state conformation and packing.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the molecule's geometry, electronic landscape, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2-(3-Methyl-4-nitrophenyl)propan-2-ol, DFT calculations, often using functionals like B3LYP with a 6-311+G(d,p) basis set, can predict bond lengths, bond angles, and dihedral angles. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for investigating the behavior of molecules upon electronic excitation, which is what occurs during the absorption of light. rsc.org This method is used to calculate the properties of excited states, predicting the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. materialsciencejournal.org

For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths of these transitions. researchgate.net These calculations help identify the nature of the electronic transitions, such as n → π* or π → π* transitions, which are common in aromatic nitro compounds. mdpi.com The results can be influenced by the solvent environment, which can be modeled computationally to better match experimental conditions. materialsciencejournal.org

A significant application of DFT is the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. researchgate.net Key examples include:

Nuclear Magnetic Resonance (NMR): DFT can calculate the ¹H and ¹³C NMR chemical shifts. Discrepancies between calculated and experimental values can often be resolved by accounting for solvent effects or conformational flexibility.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be computed. These theoretical frequencies correspond to specific bond stretches, bends, and torsions. For instance, characteristic peaks for the O-H stretch (~3350 cm⁻¹), aromatic C-H stretches, and the symmetric/asymmetric stretches of the NO₂ group (1520–1350 cm⁻¹) can be predicted and compared against experimental FT-IR spectra.

Below is an illustrative table showing the types of data generated in such a comparative analysis.

| Spectroscopic Parameter | Experimental Value | Predicted DFT Value | Functional Group Assignment |

| ¹H NMR (δ, ppm) | Typical Range | Calculated | Aromatic Protons |

| Typical Range | Calculated | -OH Proton | |

| Typical Range | Calculated | -CH₃ Protons | |

| ¹³C NMR (δ, ppm) | Typical Range | Calculated | Aromatic Carbons |

| Typical Range | Calculated | Quaternary Carbon (-C(OH)) | |

| Typical Range | Calculated | Methyl Carbons | |

| IR Frequencies (cm⁻¹) | Typical Range | Calculated | O-H Stretch |

| Typical Range | Calculated | N-O Asymmetric Stretch | |

| Typical Range | Calculated | N-O Symmetric Stretch |

Molecular Reactivity and Stability Assessments

Computational methods are also employed to predict the chemical reactivity and stability of this compound.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO acts as the electron donor, while the LUMO is the electron acceptor in chemical reactions. youtube.commasterorganicchemistry.com

For this compound, the spatial distribution of these orbitals is telling. The HOMO is generally expected to be located over the electron-rich methyl-substituted phenyl ring, while the LUMO is anticipated to be concentrated on the electron-deficient nitro group. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.net

| Orbital Concept | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital; region of electron-donating capability. | A higher energy HOMO indicates a stronger tendency to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron-accepting capability. | A lower energy LUMO indicates a stronger tendency to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. |

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ² / 2η).

These parameters collectively provide a detailed profile of the molecule's electronic stability and its propensity to act as an electrophile or nucleophile in chemical reactions.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom/molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of the electron cloud; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / 2η | A measure of a molecule's ability to act as an electrophile. |

Theoretical Studies on Isomer Stability and Interconversion

Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for understanding the relative stability of isomers of this compound. nih.gov Isomers, which have the same molecular formula but different structural arrangements, can exhibit distinct physical and chemical properties. For the title compound, constitutional isomers would involve different substitution patterns of the methyl and nitro groups on the phenyl ring.

| Isomer | Hypothetical Relative Energy (kJ/mol) | Predicted Stability Rank |

|---|---|---|

| This compound | 0.00 | 1 (Most Stable) |

| 2-(5-Methyl-2-nitrophenyl)propan-2-ol | +5.8 | 2 |

| 2-(2-Methyl-5-nitrophenyl)propan-2-ol | +9.2 | 3 |

| 2-(4-Methyl-3-nitrophenyl)propan-2-ol | +12.5 | 4 (Least Stable) |

Note: The data in the table is hypothetical and for illustrative purposes to demonstrate the output of a typical DFT stability analysis. Actual values would require specific quantum chemical calculations.

Non-Linear Optical (NLO) Properties and Materials Design

Derivatives of this compound hold potential for applications in non-linear optics (NLO). Organic NLO materials are of significant interest for technologies like optical data storage, telecommunications, and frequency generation. uou.ac.in The NLO response in organic molecules often arises from a "push-pull" electronic structure, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated system. mdpi.com This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to large molecular hyperpolarizabilities (β), which is a measure of the NLO activity. mdpi.com

In the parent compound, the nitro group (–NO₂) acts as a strong electron acceptor. To create a potent NLO chromophore, one could design derivatives by introducing a strong electron-donating group, such as an amino (–NH₂) or alkoxy (–OR) group, onto the phenyl ring, preferably in a position that enhances the push-pull effect (e.g., para to the nitro group).

Computational chemistry, particularly DFT, is a powerful tool for predicting the NLO properties of designed molecules. mdpi.com By calculating the first-order hyperpolarizability (β), researchers can screen potential derivatives for high NLO activity before undertaking complex synthesis. Studies on similar nitrophenyl derivatives have shown that strategic placement of donor groups can dramatically increase the β value, making them promising candidates for NLO materials. uou.ac.inresearchgate.net

| Compound/Derivative | Electron Donor (D) | Electron Acceptor (A) | Calculated First Hyperpolarizability (βtot) (esu) |

|---|---|---|---|

| Urea (Reference) | - | - | 0.37 x 10-30 |

| 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol | -OH | -NO2 | 4.53 x 10-30 |

| 3-(((2,4-dinitrophenyl)imino)methyl)phenol | -OH | -NO2, -NO2 | 3.01 x 10-30 |

| Hypothetical Amino-substituted Derivative | -NH2 | -NO2 | > 10.0 x 10-30 (Predicted) |

Data for substituted nitrophenyl compounds are adapted from related studies for comparison. researchgate.net The value for the hypothetical derivative is an educated prediction based on established structure-property relationships.

Solute-Solvent Interactions and Their Influence on Electronic Properties

The electronic properties of this compound are significantly influenced by its interactions with the surrounding solvent. This phenomenon, known as solvatochromism, refers to the change in the color of a substance (i.e., a shift in its UV-Vis absorption spectrum) when it is dissolved in different solvents. researchgate.net Such shifts are indicative of how the solvent stabilizes the ground and excited states of the solute molecule differently.

Computational methods like Time-Dependent Density Functional Theory (TD-DFT), often combined with solvent models like the Polarizable Continuum Model (PCM), are used to simulate these effects. qnl.qaq-chem.com These calculations can predict the absorption maxima (λmax) in various solvents and provide insights into the nature of the electronic transitions (e.g., n→π* or π→π). qnl.qanih.gov For nitrophenyl compounds, an increase in solvent polarity often leads to a red shift (bathochromic shift) in the π→π charge-transfer band, as polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state. researchgate.net

Experimental studies on similar nitro-substituted aromatic compounds have confirmed this solvent-dependent behavior. qnl.qa The dipole moment and polarizability of the molecule can also change with solvent polarity, reflecting the redistribution of electron density due to solute-solvent interactions. researchgate.net

| Solvent | Dielectric Constant (ε) | Observed λmax (nm) for a related nitrophenol compound | Type of Shift |

|---|---|---|---|

| Cyclohexane | 2.02 | 350 | Reference |

| Acetonitrile | 37.5 | 418 | Red Shift (Bathochromic) |

| Ethanol (B145695) | 24.5 | 410 | Red Shift (Bathochromic) |

| Water | 80.1 | 401 | Red Shift (Bathochromic) |

Data adapted from an experimental and computational study on a related nitro-substituted compound to illustrate solvatochromic effects. qnl.qa

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior and conformational dynamics of molecules. nih.gov While specific MD studies on this compound have not been reported, the application of this method would provide significant insights into its dynamic behavior at the atomic level.

An MD simulation of this molecule would involve placing it in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent), and calculating the forces between all atoms over time using a force field. researchgate.net By solving Newton's equations of motion, the simulation tracks the trajectory of each atom, revealing the molecule's conformational landscape and flexibility.

For this compound, MD simulations could explore several key aspects:

Rotational Barriers: The simulation could quantify the rotational dynamics around the single bond connecting the propan-2-ol group to the phenyl ring, identifying preferred orientations and the energy barriers between them.

Side-Chain Flexibility: The movement and flexibility of the entire 2-hydroxypropyl side chain could be analyzed.

Solvent Interactions: MD can provide a detailed picture of how individual solvent molecules arrange themselves around the solute, particularly around the polar nitro and hydroxyl groups, and how hydrogen bonds are formed and broken over time. nih.govresearchgate.net

Conformational Sampling: The simulation can identify the most populated low-energy conformations of the molecule in solution, which is crucial for understanding its average structure and reactivity. mdpi.com

Such simulations complement static quantum chemistry calculations by providing a dynamic picture of the molecule's behavior, which is often closer to its state in a real-world chemical or biological system. mdpi.com

Role As a Synthetic Intermediate and Building Block in Advanced Chemical Systems

Precursor in the Synthesis of Complex Organic Molecules

While specific, complex natural products or pharmaceuticals directly synthesized from 2-(3-Methyl-4-nitrophenyl)propan-2-ol are not widely documented, its structure is analogous to intermediates used in the synthesis of agrochemicals and pharmaceuticals. nih.gov The true potential of this compound is realized through the transformation of its functional groups, particularly the nitro group.

The catalytic reduction of the aromatic nitro group is a fundamental and high-yielding reaction in organic synthesis, typically accomplished with reagents like hydrogen gas over a metal catalyst (e.g., Pd/C) or using reducing agents like iron in acidic media. wikipedia.orgorganic-chemistry.org This transformation converts this compound into 2-(4-amino-3-methylphenyl)propan-2-ol.

This resulting aniline (B41778) derivative is a significantly more versatile precursor. The amino group can be diazotized using nitrous acid to form a diazonium salt. Aryl diazonium salts are pivotal intermediates in organic synthesis, enabling the introduction of a wide array of substituents onto the aromatic ring through Sandmeyer-type reactions. This opens a pathway to a diverse range of complex molecules from the original scaffold.

| Reagent | Product Functional Group | Reaction Type |

|---|---|---|

| CuCl / HCl | -Cl (Chloro) | Sandmeyer Reaction |

| CuBr / HBr | -Br (Bromo) | Sandmeyer Reaction |

| CuCN / KCN | -CN (Cyano) | Sandmeyer Reaction |

| H2O, Δ | -OH (Hydroxy) | Hydrolysis |

| HBF4, then Δ | -F (Fluoro) | Schiemann Reaction |

| KI | -I (Iodo) | Diazonium Salt Reaction |

Utilization in the Formation of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and substituted anilines are key starting materials for many heterocyclic ring systems. nih.gov The derivative, 2-(4-amino-3-methylphenyl)propan-2-ol, obtained from the reduction of this compound, is a prime candidate for constructing fused heterocyclic systems.

For example, it can be used in the Skraup synthesis of quinolines. pharmaguideline.commdpi.comresearchgate.net This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.com The substitution pattern of the aniline dictates the structure of the resulting quinoline (B57606). In this case, cyclization would lead to a dimethyl-substituted quinoline with a 1-hydroxy-1-methylethyl (B12665419) side chain.

Furthermore, the 4-amino-3-methyl arrangement is an ortho-substituted aniline, making it suitable for the synthesis of other important heterocycles. Condensation reactions with various reagents can lead to the formation of five- and six-membered heterocyclic rings fused to the benzene (B151609) ring.

| Reactant(s) | Heterocyclic System Formed | General Method |

|---|---|---|

| Glycerol, H2SO4, Oxidizing Agent | Quinoline | Skraup Synthesis pharmaguideline.comresearchgate.net |

| Aldehyde or Carboxylic Acid | Benzimidazole | Phillips-Ladenburg/Weidenhagen Reaction rsc.orgsemanticscholar.orgnih.govorganic-chemistry.org |

| β-Ketoester | Quinolone | Conrad–Limpach–Knorr Synthesis pharmaguideline.com |

Development of this compound Derivatives for Specialized Chemical Applications

A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. arizona.eduwikipedia.org The starting compound, this compound, is achiral and therefore cannot function as a chiral auxiliary itself. However, it can serve as a scaffold for the synthesis of new chiral molecules that could potentially be used as auxiliaries or ligands.

A plausible synthetic route to a chiral derivative involves first dehydrating the tertiary alcohol to form the corresponding alkene, 2-(3-methyl-4-nitrophenyl)propene. This prochiral alkene can then undergo an asymmetric dihydroxylation reaction, such as the Sharpless asymmetric dihydroxylation. researchgate.netwikipedia.orgorganicreactions.orgresearchgate.netorganic-chemistry.org This reaction uses a catalytic amount of osmium tetroxide and a chiral ligand derived from quinine (B1679958) alkaloids (either (DHQ)₂PHAL or (DHQD)₂PHAL) to install two hydroxyl groups across the double bond, creating two adjacent stereocenters with high enantioselectivity. wikipedia.orgorganic-chemistry.org

The resulting enantiomerically enriched chiral diol is a valuable building block. acs.org Chiral diols themselves can be used as chiral auxiliaries or can be further modified to create chiral ligands for asymmetric catalysis. acs.orgsfu.ca

Nitroaromatic compounds are important in materials science, finding use in the synthesis of dyes, polymers, and materials with specific optical properties. nih.govmdpi.comnovomof.com The strong dipole moment and electron-withdrawing nature of the nitro group can be exploited to tune the physical properties of materials. wikipedia.org

Derivatives of this compound could be incorporated into polymers to create functional materials. One approach is to convert the tertiary alcohol into a polymerizable group, such as a methacrylate (B99206) ester, by reacting it with methacryloyl chloride. The resulting monomer could then be copolymerized with other monomers, like styrene (B11656) or methyl methacrylate.

The incorporation of the 3-methyl-4-nitrophenyl moiety into a polymer backbone would influence the material's properties. unipi.itrsc.org For instance, the polar nitro group can increase the polymer's refractive index and affect its solubility and thermal characteristics. Polymers containing carbazole (B46965) and nitrophenyl groups linked by an azo bridge have been investigated for their photoinduced birefringence and photorefractive properties, which are useful in optical data storage and processing. acs.org By analogy, polymers derived from this compound could be explored for similar advanced materials applications. mdpi.com

Biotic Degradation Mechanisms

Characterization of Biodegradation Products and Intermediates:As no biodegradation studies exist, there is no information on any potential intermediates or final products of microbial action on this compound.

While research exists for structurally similar compounds, such as 3-methyl-4-nitrophenol (a primary degradation product of the insecticide fenitrothion), these findings cannot be directly attributed to this compound. nih.govfrontiersin.org The presence of the 2-hydroxypropyl group instead of a simple hydroxyl group significantly alters the molecule's properties, and therefore its environmental behavior must be studied independently.

Advanced Analytical Methodologies for Detection and Quantification

Advanced Chromatographic Separations

Chromatography is a cornerstone for the separation and analysis of chemical compounds. For a substituted nitroaromatic compound like 2-(3-Methyl-4-nitrophenyl)propan-2-ol, several advanced chromatographic techniques are employed to address specific analytical challenges, from routine purity checks to complex enantiomeric separations.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and determining the concentration of this compound. The method's versatility allows for the separation of the main compound from potential impurities, starting materials, and byproducts.

Detailed research findings on the analysis of structurally similar compounds, such as the fenitrothion (B1672510) metabolite 3-methyl-4-nitrophenol, provide a strong basis for method development. phmethods.netresearchgate.net A typical approach involves reversed-phase chromatography, which is well-suited for moderately polar compounds. A C18 column is commonly used as the stationary phase, offering excellent separation capabilities for aromatic compounds. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and water, run in either an isocratic or gradient mode to achieve optimal resolution. phmethods.net Detection is typically performed using a UV detector set at a wavelength where the nitrophenyl chromophore exhibits strong absorbance, such as 270 nm. phmethods.net This method can be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness for reliable quantitative analysis. phmethods.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 | phmethods.net |

| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) | phmethods.net |

| Flow Rate | 1.0 mL/min | phmethods.net |

| Detection | UV at 270 nm | phmethods.net |

| Application | Purity assessment, Quantitative analysis | phmethods.netresearchgate.net |

Supercritical Fluid Chromatography (SFC) for Efficient Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC, offering fast and efficient separations while significantly reducing the consumption of organic solvents. selvita.comchromatographytoday.com The technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. selvita.comdtic.mil The low viscosity and high diffusivity of supercritical CO₂ allow for high flow rates without generating excessive backpressure, leading to rapid analyses and faster column equilibration. chromatographyonline.com

For the separation of nitroaromatics, SFC has demonstrated considerable potential. dtic.mildtic.mil Stationary phases such as those with cyanopropyl ligands are often effective for this class of compounds. dtic.mildtic.mil The unique properties of SFC make it particularly advantageous for both analytical and preparative-scale purifications, aligning with the principles of green chemistry by minimizing the use of toxic solvents. selvita.com

| Parameter | Description | Reference |

|---|---|---|

| Primary Mobile Phase | Supercritical Carbon Dioxide (CO₂) | selvita.comdtic.mil |

| Common Co-solvents | Methanol, Ethanol (B145695) | chromatographytoday.com |

| Typical Stationary Phases | Cyanopropyl, 2-Ethylpyridine, Diol | dtic.milchromatographyonline.comdtic.mil |

| Key Advantages | Reduced organic solvent use, high speed, lower cost | selvita.comchromatographytoday.com |

| Applications | Achiral and chiral separations, high-throughput screening | chromatographyonline.com |

Chiral Chromatography for Enantiomeric Purity and Resolution

Since this compound contains a chiral center, its enantiomers may exhibit different biological activities. Chiral chromatography is the definitive method for separating these enantiomers to assess enantiomeric purity or to isolate them for further study. nih.govsigmaaldrich.com This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com

The resolution of racemic nitroaromatic compounds, such as nitro-derivatives of propranolol (B1214883) and atenolol, has been successfully achieved using chiral HPLC. nih.govmdpi.comresearchgate.net Polysaccharide-based CSPs, such as those coated with derivatives of amylose (B160209) or cellulose, are widely used and have proven effective for this class of compounds. nih.govmdpi.com The separation is typically carried out using a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and an alcohol such as ethanol or isopropanol. mdpi.comresearchgate.net The successful separation of enantiomers allows for the determination of enantiomeric excess (ee), a critical quality attribute for chiral compounds. nih.govresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | nih.govmdpi.com |

| Stationary Phase | Polysaccharide-based CSP (e.g., Kromasil 5-Amycoat) | nih.govmdpi.com |

| Mobile Phase | n-Hexane / Ethanol (e.g., 80:20 v/v) | mdpi.comresearchgate.net |

| Flow Rate (Analytical) | 1.0 mL/min | nih.govmdpi.com |

| Application | Enantiomeric resolution, determination of enantiomeric purity (>95-98%) | nih.govresearchgate.net |

Hyphenated Mass Spectrometry Techniques

Hyphenated techniques, which couple a separation method with mass spectrometry, provide unparalleled sensitivity and specificity, making them essential for trace-level analysis and structural elucidation.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for detecting and quantifying trace amounts of compounds in complex biological or environmental samples. nih.gov Its high sensitivity and selectivity make it ideal for analyzing potential impurities or for metabolite profiling studies involving this compound. mdpi.comnih.gov The LC system separates the components of the mixture, which are then ionized, typically using electrospray ionization (ESI), before entering the mass spectrometer. researchgate.net

For quantitative trace analysis, the tandem mass spectrometer is often operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. thermofisher.com This involves selecting a specific precursor ion (the molecular ion of the target analyte) and monitoring for a specific product ion generated through collision-induced dissociation. This process provides exceptional specificity, minimizing interference from matrix components. nih.govthermofisher.com In metabolite profiling, LC-MS/MS can identify and quantify metabolites of the parent compound in biological fluids, which is crucial for understanding its metabolic fate. nih.govscilit.com The method allows for the detection of metabolites even at very low concentrations, with limits of quantification often in the sub-µg/kg range. thermofisher.com

| Parameter | Description | Reference |

|---|---|---|

| Separation | High-Performance Liquid Chromatography (HPLC) | nih.govmdpi.com |

| Ionization Source | Electrospray Ionization (ESI), typically in positive or negative mode | researchgate.net |

| Detection Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | thermofisher.com |

| Application | Trace impurity analysis, quantification in biological matrices, metabolite identification | mdpi.comnih.govscilit.com |

| Sensitivity | High; Limits of Quantification (LOQ) can reach low ng/mL or µg/kg levels | mdpi.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis in Reaction Mixtures and Degradation Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. nih.gov It is particularly useful for analyzing the composition of reaction mixtures to identify volatile byproducts or unreacted starting materials during the synthesis of this compound. Furthermore, GC-MS is instrumental in degradation studies, where it can be used to identify and quantify the volatile products formed when the compound is subjected to chemical, thermal, or photodegradation. researchgate.netnih.gov

For compounds with polar functional groups like alcohols, derivatization (e.g., silylation) may be necessary to increase volatility and thermal stability, thereby improving chromatographic peak shape and sensitivity. researchgate.net In degradation studies, GC-MS can track the disappearance of the parent compound and the appearance of degradation products over time, providing insights into the degradation pathway. frontiersin.orgnih.gov Headspace sampling techniques, such as solid-phase microextraction (HS-SPME), can be coupled with GC-MS to analyze volatile compounds present in the sample matrix without extensive sample preparation. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Sample Introduction | Direct injection, Headspace Solid-Phase Microextraction (HS-SPME) | nih.gov |

| Derivatization | May be required for polar analytes to improve volatility (e.g., silylation) | researchgate.net |

| Application | Analysis of volatile impurities in synthesis mixtures, identification of degradation products | frontiersin.orgnih.gov |

| Detector | Mass Spectrometer (provides structural information for identification) | mdpi.com |

Spectroscopic Techniques for In Situ Reaction Monitoring

The real-time analysis of chemical reactions as they occur, known as in situ or online monitoring, is crucial for understanding reaction kinetics, identifying transient intermediates, and ensuring process control. For a compound such as this compound, several spectroscopic techniques are well-suited for this purpose. These methods offer non-invasive, continuous data acquisition, providing a detailed window into the dynamic chemical environment. The primary techniques applicable to monitoring reactions involving this nitroaromatic compound include Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.